

2-Chlorolepidine chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-4-methylquinoline**

Cat. No.: **B123181**

[Get Quote](#)

An In-Depth Technical Guide to 2-Chlorolepidine (**2-Chloro-4-methylquinoline**): Structure, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of 2-chlorolepidine (**2-chloro-4-methylquinoline**), a pivotal heterocyclic intermediate in modern organic and medicinal chemistry. We will delve into its distinct chemical structure, outline a robust and replicable two-step synthesis protocol, detail its spectroscopic signature for unambiguous identification, and explore its reactivity, with a focus on nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction to 2-Chlorolepidine

2-Chlorolepidine, systematically named **2-chloro-4-methylquinoline**, is a halogenated derivative of lepidine. Its structure is built upon the quinoline core, a bicyclic aromatic heterocycle that is a well-established "privileged scaffold" in medicinal chemistry.^[1] This designation stems from the quinoline unit's prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents.^[1]

The strategic placement of substituents on the quinoline ring system profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions. In 2-chlorolepidine, two key features dictate its utility:

- The Chlorine Atom at C2: The presence of an electron-withdrawing chlorine atom at the 2-position, adjacent to the ring nitrogen, significantly activates this site for nucleophilic aromatic substitution (SNAr) reactions. This makes the chlorine an excellent leaving group, allowing for the facile introduction of a wide variety of functional groups.[\[1\]](#)[\[2\]](#)
- The Methyl Group at C4: The methyl group at the 4-position (the defining feature of a "lepidine" scaffold) provides a point for further functionalization and sterically influences the molecule's shape and binding capabilities.

These structural attributes make 2-chlorolepidine a highly valuable and versatile building block for constructing complex molecular architectures and exploring structure-activity relationships in drug discovery.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.

- IUPAC Name: **2-chloro-4-methylquinoline**
- Common Synonyms: 2-Chlorolepidine[\[3\]](#)
- CAS Number: 634-47-9[\[4\]](#)
- Molecular Formula: C₁₀H₈ClN[\[4\]](#)
- Molecular Weight: 177.63 g/mol [\[4\]](#)

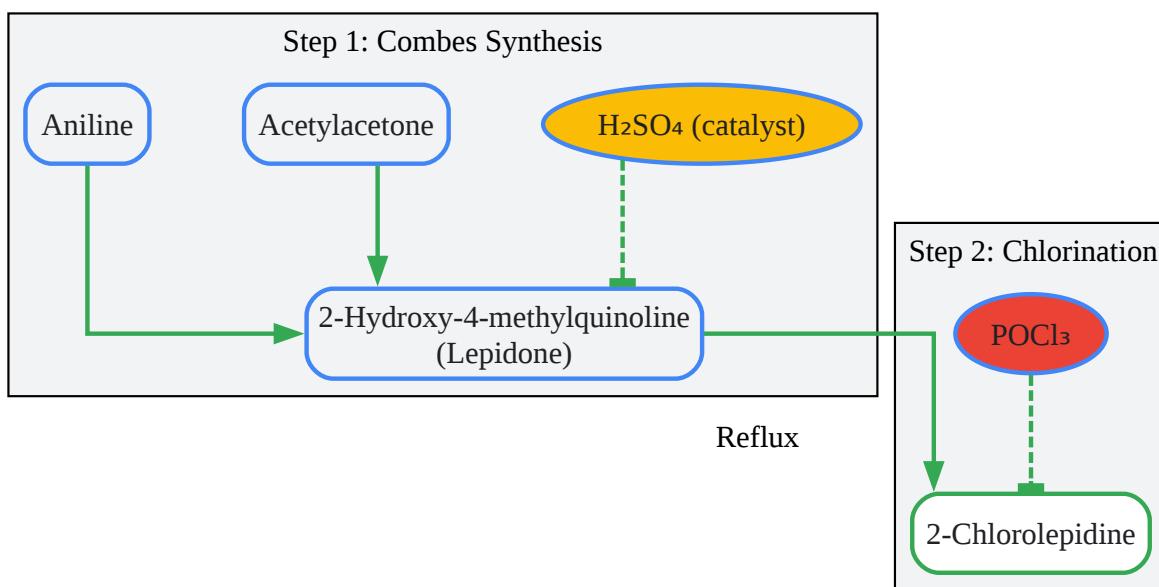

The structure consists of a benzene ring fused to a pyridine ring at the 5,6-positions. The IUPAC numbering convention for the quinoline ring is standard, with the nitrogen atom at position 1.

Table 1: Physicochemical Properties of 2-Chlorolepidine

Property	Value	Source(s)
Appearance	White to off-white crystals or powder	[5]
Melting Point	53-59 °C	[5][6]
Boiling Point	296 °C	[6]
Solubility	Soluble in most organic solvents.	N/A

Synthesis of 2-Chlorolepidine

The synthesis of 2-chlorolepidine is most effectively and commonly achieved via a two-step process. This strategy involves first constructing the core heterocyclic system as its 2-hydroxy tautomer, followed by a robust chlorination reaction. This approach is superior to direct chlorination of lepidine, which often results in poor yields and a mixture of products.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 2-Chlorolepidine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4-methylquinoline (Lepidone) via Combes Synthesis

Causality and Expertise: The Combes quinoline synthesis is a classic and efficient acid-catalyzed reaction between an aniline and a β -diketone to form a quinoline.^{[7][8]} We choose this method because it directly yields the desired 2,4-disubstituted pattern from readily available starting materials, aniline and acetylacetone. Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent, driving the cyclization and subsequent aromatization.^[7]

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine aniline (1.0 eq) and acetylacetone (1.1 eq).
- **Acid Addition:** Cool the flask in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (approx. 4-5 mL per 0.1 mol of aniline) dropwise, ensuring the internal temperature does not rise excessively.
- **Cyclization:** After the addition is complete, heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours.^[9]
- **Workup:** Allow the mixture to cool to room temperature, then carefully pour it onto crushed ice.
- **Neutralization & Isolation:** Slowly neutralize the acidic solution with a 10% aqueous sodium hydroxide solution until a precipitate forms. Collect the solid crude product by vacuum filtration and wash with cold water.
- **Purification:** Recrystallize the crude solid from ethanol or boiling water to yield pure 2-hydroxy-4-methylquinoline as white, needle-like crystals.^[10]

Step 2: Chlorination of 2-Hydroxy-4-methylquinoline

Causality and Expertise: The "hydroxy" group at the C2 position of quinolines exists in tautomeric equilibrium with its more stable keto form, a quinolin-2-one. This amide-like structure can be readily converted to a chloro-substituted quinoline using a strong chlorinating agent like phosphorus oxychloride (POCl_3). The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. This is a standard and high-yielding transformation in heterocyclic chemistry.

Methodology:

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser. Add 2-hydroxy-4-methylquinoline (1.0 eq) to the flask.
- **Reagent Addition:** Carefully add phosphorus oxychloride (POCl_3 , approx. 3-5 eq) to the flask. The reaction is often performed neat or with a high-boiling inert solvent.
- **Reaction:** Gently heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
- **Workup:** After cooling to room temperature, very carefully and slowly pour the reaction mixture onto crushed ice with stirring. Caution: This is a highly exothermic and vigorous reaction as excess POCl_3 hydrolyzes. Perform this step in a large beaker within a secondary container.
- **Neutralization & Extraction:** Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is basic. The product will precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
- **Purification:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-chlorolepidine can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane).

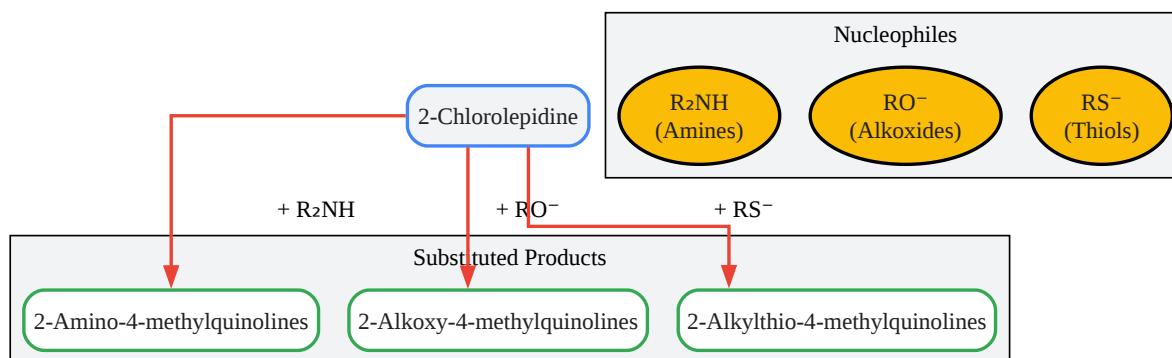
Spectroscopic Characterization: A Self-Validating System

The unequivocal structural confirmation of the synthesized 2-chlorolepidine relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system that confirms both identity and purity.

Table 2: Typical Spectroscopic Data for 2-Chlorolepidine

Technique	Observation	Interpretation
^1H NMR	$\delta \sim 2.6$ ppm (s, 3H) $\delta \sim 7.3\text{-}8.1$ ppm (m, 5H)	Methyl (CH_3) protons Aromatic protons
^{13}C NMR	$\delta \sim 18\text{-}20$ ppm $\delta \sim 120\text{-}150$ ppm	Methyl carbon Aromatic and heterocyclic carbons
IR (cm^{-1})	~ 3050 , ~ 2950 – 1600 , ~ 1560 , ~ 1500 – 760	Aromatic & Aliphatic C-H stretch Aromatic C=C and C=N stretch C-Cl stretch
Mass Spec (EI)	$\text{m/z } 177 (\text{M}^+)$ $\text{m/z } 179 (\text{M}^{++2})$	Molecular ion/isotope peak for ^{37}Cl

(Note: Exact NMR chemical shifts can vary based on the solvent and instrument used.)


- ^1H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. A sharp singlet around 2.6 ppm corresponds to the three protons of the C4-methyl group. The aromatic region, typically between 7.3 and 8.1 ppm, will show a complex multiplet pattern corresponding to the five protons on the quinoline ring system.
- ^{13}C NMR Spectroscopy: The carbon spectrum will show a signal for the methyl carbon in the aliphatic region ($\sim 18\text{-}20$ ppm) and multiple signals in the aromatic region ($\sim 120\text{-}150$ ppm) for the carbons of the quinoline core.
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic peaks include C-H stretching from the aromatic rings and the methyl group, multiple sharp peaks for the aromatic C=C and C=N bond stretching, and a peak in the fingerprint region corresponding to the C-Cl bond.^[3]

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 2-chlorolepidine ($C_{10}H_8ClN$), the molecular ion peak (M^+) will appear at $m/z = 177$. A crucial diagnostic feature is the presence of an M^++2 peak at $m/z = 179$, with an intensity approximately one-third of the M^+ peak.^[11] This characteristic 3:1 isotopic pattern is definitive proof of the presence of a single chlorine atom in the molecule.

Chemical Reactivity and Synthetic Applications

The primary utility of 2-chlorolepidine in synthesis stems from its high reactivity toward nucleophiles at the C2 position. This reactivity is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Mechanism Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom in the quinoline ring stabilizes the negative charge of the intermediate Meisenheimer complex, making the C2 and C4 positions highly electrophilic.^[2] The attack of a nucleophile at C2 disrupts the aromaticity, forming this stabilized intermediate. Aromaticity is then restored by the expulsion of the chloride leaving group.^[12]

[Click to download full resolution via product page](#)

Caption: Key SNAr reactions of 2-Chlorolepidine.

This reactivity allows for the synthesis of a vast library of 2-substituted lepidine derivatives, which are precursors to numerous compounds of interest in drug development and materials science. For example, the displacement of the chloride with various amines is a common strategy for creating novel kinase inhibitors and antimalarial agents.

Conclusion

2-Chlorolepidine is a cornerstone intermediate whose value is derived from its well-defined structure and predictable reactivity. The robust two-step synthesis provides reliable access to this compound, and its structure can be unequivocally verified through standard spectroscopic methods. The activated C2 position serves as a versatile handle for introducing molecular diversity through nucleophilic aromatic substitution, making 2-chlorolepidine an indispensable tool for researchers and scientists in the ongoing development of novel pharmaceuticals and functional materials.

References

- Chemsoc. **2-Chloro-4-methylquinoline**. [\[Link\]](#)
- NIST. Quinoline, 2-chloro-4-methyl-. [\[Link\]](#)
- NIST. Quinoline, 2-chloro-4-methyl-. [\[Link\]](#)
- 2-Chloroquinoline.com. The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. [\[Link\]](#)
- Supporting Information. General experimental details. [\[Link\]](#)
- PubChem. 4-Chloro-2-methylquinoline. [\[Link\]](#)
- PubChem. 2-Chloro-4-methylquinazoline. [\[Link\]](#)
- SpectraBase. MS (GC) of 2-Chloro-5,6,8-trimethoxy-7-propyl-4-methylquinoline. [\[Link\]](#)
- Organic Syntheses. 2-methyl-4-hydroxyquinoline. [\[Link\]](#)
- SIELC Technologies. **2-Chloro-4-methylquinoline**. [\[Link\]](#)
- ResearchGate. Reactions of **2-chloro-4-methylquinolines** with sulfur nucleophiles. [\[Link\]](#)
- MDPI. Chemistry of Substituted Quinolinones. Part VI. [\[Link\]](#)
- ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. [\[Link\]](#)
- Wikipedia. Combes quinoline synthesis. [\[Link\]](#)
- Wikiwand. Combes quinoline synthesis. [\[Link\]](#)
- ResearchGate.
- YouTube.
- TSI Journals.
- PMC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 4. 2-Chloro-4-methylquinoline 99 634-47-9 [sigmaaldrich.com]
- 5. 2-Chloro-4-methylquinoline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2-Chloro-4-methylquinoline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 12. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [2-Chlorolepidine chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123181#2-chlorolepidine-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com